molecular formula C10H15N3O2 B12307673 {2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol

{2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol

Cat. No.: B12307673
M. Wt: 209.24 g/mol
InChI Key: SCWCIVKCLNJLSD-VIFPVBQESA-N
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Description

{2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a morpholine moiety and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol typically involves the reaction of 4-methylmorpholine with pyrimidine derivatives under controlled conditions. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent and sodium hydride (NaH) as a base. The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference. The intermediate product is then treated with methanol to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

{2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be formed using halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced morpholine derivatives.

    Substitution: Halogenated pyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, {2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

[2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl]methanol

InChI

InChI=1S/C10H15N3O2/c1-13-4-5-15-9(6-13)10-11-3-2-8(7-14)12-10/h2-3,9,14H,4-7H2,1H3/t9-/m0/s1

InChI Key

SCWCIVKCLNJLSD-VIFPVBQESA-N

Isomeric SMILES

CN1CCO[C@@H](C1)C2=NC=CC(=N2)CO

Canonical SMILES

CN1CCOC(C1)C2=NC=CC(=N2)CO

Origin of Product

United States

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